7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one
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Overview
Description
7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of methoxy groups, phenyl rings, and a hexahydro-benzoisoindole core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation followed by intermolecular cyclization under reflux conditions . The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as an antioxidant and antimicrobial agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug development and other biomedical research.
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one involves its interaction with molecular targets and pathways within cells. It is believed to exert its effects by modulating oxidative stress and inhibiting the growth of certain microorganisms . The exact molecular targets and pathways involved are still under investigation, but its antioxidant properties are thought to play a significant role in its biological activity.
Comparison with Similar Compounds
Compared to other similar compounds, 7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one stands out due to its unique structural features and diverse applications. Similar compounds include other benzoisoindole derivatives and methoxy-substituted phenyl compounds . These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
CAS No. |
35202-58-5 |
---|---|
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
7,8-dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydrobenzo[e]isoindol-3-one |
InChI |
InChI=1S/C20H21NO3/c1-23-17-9-13-8-15(12-6-4-3-5-7-12)19-16(11-21-20(19)22)14(13)10-18(17)24-2/h3-7,9-10,15-16,19H,8,11H2,1-2H3,(H,21,22) |
InChI Key |
SAJGXCJTYSNGJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3CNC(=O)C3C(CC2=C1)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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